O-methyl 2-oxopyrrolidine-1-carbothioate
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Overview
Description
O-methyl 2-oxopyrrolidine-1-carbothioate is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl 2-oxopyrrolidine-1-carbothioate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with methanol in the presence of a thionating agent. The reaction conditions often include:
Solvent: Methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst, depending on the specific method used
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O-methyl 2-oxopyrrolidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Corresponding substituted pyrrolidine derivatives
Scientific Research Applications
O-methyl 2-oxopyrrolidine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-methyl 2-oxopyrrolidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-oxopyrrolidine-1-carboxylic acid
- N-methyl-2-oxopyrrolidine-1-carboxamide
- 2-oxopyrrolidine-1-thiocarboxamide
Uniqueness
O-methyl 2-oxopyrrolidine-1-carbothioate is unique due to the presence of the methoxy group and the thioester functionality, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C6H9NO2S |
---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
O-methyl 2-oxopyrrolidine-1-carbothioate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(10)7-4-2-3-5(7)8/h2-4H2,1H3 |
InChI Key |
FQMPXATYPZKSBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)N1CCCC1=O |
Origin of Product |
United States |
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